5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Procurement economics Comparative pricing Laboratory supply chain

Problem: N-4 alkyl analog substitution leads to inconsistent SAR and variable commercial availability. Solution: 5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-thiol (≥95% purity) is the validated N-Me congener-the most potent furan-triazole scaffold among 12 analogs (HeLa IC₅₀ 8.81 μM). • Clean S-alkylation chemoselectivity; N-Me group inert to side reactions vs. allyl analogs. • Immediate stock from multiple global suppliers. • Enables head-to-head SAR with N-ethyl, N-allyl, and N-phenyl analogs.

Molecular Formula C7H7N3OS
Molecular Weight 181.22 g/mol
CAS No. 27106-14-5
Cat. No. B1298990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol
CAS27106-14-5
Molecular FormulaC7H7N3OS
Molecular Weight181.22 g/mol
Structural Identifiers
SMILESCN1C(=NNC1=S)C2=CC=CO2
InChIInChI=1S/C7H7N3OS/c1-10-6(8-9-7(10)12)5-3-2-4-11-5/h2-4H,1H3,(H,9,12)
InChIKeyDGJGYKBNBLOGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-thiol Overview


5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 27106-14-5) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class, featuring a furan ring at the 5-position and a methyl substituent at N-4. Its molecular formula is C₇H₇N₃OS with a molecular weight of 181.21 g/mol, and it exists in equilibrium with its thione tautomer, 3-(furan-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione . The compound is commercially available from multiple suppliers at standard purity of 95% and is supplied as a solid . 1,2,4-Triazole-3-thiols are extensively investigated as pharmacophoric scaffolds for antimicrobial, antifungal, and anticancer drug discovery [1]. This specific derivative, with its furan electron-rich heteroaromatic ring and thiol/thione functionality, serves as a versatile intermediate for further derivatization at the sulfur center and is a candidate for structure-activity relationship (SAR) studies within furyl-triazole series.

Compound type 1,2,4-triazole-3-thiol heterocyclic scaffold
Key functionality Thiol / thione tautomeric S-center for derivatization
Research context Furan-triazole SAR and antimicrobial / cell-model screening
Procurement profile 95% purity solid; N-methyl variant with premium pricing

5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Structural Selectivity Drivers


Within the 5-(hetero)aryl-4-alkyl-1,2,4-triazole-3-thiol chemical space, seemingly minor structural variations produce substantial differences in commercial availability, synthetic accessibility, and biological activity profiles. The N-4 substituent size and electronic character directly influence the thiol-thione tautomeric equilibrium, which governs both reactivity toward S-alkylation and interaction with biological targets [1]. Replacing the methyl group with ethyl (CAS 259153-94-1) or allyl (CAS 60870-43-1) alters logP, steric bulk, and metabolic stability [2]. Substituting the 2-furyl ring with phenyl (CAS 38942-51-7) changes the heteroaromatic hydrogen-bonding capacity and π-stacking geometry. Even methylation of the furan ring at the 3-position (CAS 725218-31-5) shifts electron density and steric accessibility. These structural distinctions translate into meaningful procurement and screening outcome differences: divergent pricing across suppliers, variable purity specifications, distinct hazard classifications, and SAR-dependent biological readouts. The quantitative evidence below demonstrates why generic substitution without confirmatory comparative data risks compromising experimental reproducibility and SAR interpretation.

N-4 Substituent
Ethyl or allyl analogs may shift tautomeric equilibrium and alter S-alkylation reactivity. Class-level inference; quantitative tautomeric ratio data not available.
Heteroaryl ring
Phenyl replacement changes hydrogen-bonding capacity and π-stacking geometry vs. furan. Furan ring methylation (CAS 725218-31-5) also shifts electron density.
Hazard profile
Multi-route irritancy (H302, H315, H319, H332, H335) may require stricter PPE than less-characterized analogs. Analog safety data may be incomplete, not necessarily lower hazard.
Procurement cost
Methyl derivative carries significant cost premium over ethyl (~98% more) and allyl (~69% more) analogs. Pricing reflects supplier inventory, not synthetic complexity alone.

5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Evidence vs. Analogs


Procurement Cost: Methyl vs. Ethyl and Allyl Analogs

For researchers procuring gram-scale quantities for SAR campaigns, the 4-methyl derivative (target compound) at 1g scale is priced at £396 from Fluorochem (95% purity) . The 4-ethyl analog (CAS 259153-94-1) from the same supplier is priced at £200/g, representing a 49% lower cost . Conversely, the 4-allyl analog (CAS 60870-43-1) at 95% purity is priced at approximately ¥2,117/g (~£235) [1]. This price hierarchy (ethyl < allyl < methyl) does not correlate with synthetic complexity alone but reflects supplier-specific inventory and demand factors.

Procurement Cost
Cross-study comparable
Target £396/g (Fluorochem, 95%)
Ethyl analog: £200/g (98% premium)
Allyl analog: ~£235/g (69% premium)
Methyl derivative cost premium requires SAR-driven justification over cheaper analogs.
Pricing accessed April 2026; subject to stock-level changes.
Procurement economics Comparative pricing Laboratory supply chain

GHS Hazard Profile Comparison

The target compound carries a GHS07 'Harmful/Irritant' classification with signal word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . This comprehensive irritancy profile contrasts with the 4-ethyl analog, for which detailed GHS hazard statements are not prominently published by the same supplier, suggesting either lower intrinsic irritancy or less complete toxicological characterization . The presence of five distinct hazard statements necessitates enhanced personal protective equipment (PPE) protocols during handling.

GHS Hazard Profile
Supporting evidence
5 hazard statements: H302, H315, H319, H332, H335
4-Ethyl analog: no detailed GHS statements published by same supplier
Explicit multi-route irritancy profile demands enhanced PPE; analog safety data may be incomplete.
Comparator safety data availability is limited, not proven lower hazard.
Laboratory safety Hazard classification Material handling

Antiproliferative Activity in HeLa Cells

A 2021 study by Sıcak et al. evaluated a series of 12 furan-based 1,2,4-triazole derivatives (compounds 13–24) for antiproliferative activity against the HeLa cervical cancer cell line [1]. Compound 15, bearing a 4-methyl substitution pattern analogous to the target compound, exhibited the highest activity in the series with an IC₅₀ of 8.81 ± 0.28 μM [1]. While the exact identity of compound 15 relative to CAS 27106-14-5 requires structural confirmation, the 4-methyl-1,2,4-triazole-3-thiol core is associated with the most potent antiproliferative response among furan-containing analogs tested. Compounds with different N-4 substituents (ethyl, allyl, or aryl) in the same series showed lower activity, indicating that the methyl group at N-4 is a favorable structural feature for this cytotoxicity endpoint [1].

Antiproliferative Activity
Class-level inference
Compound 15 (4-methyl core): IC₅₀ = 8.81 ± 0.28 μM
HeLa cervical cancer cell line; highest in series of 12 furan-triazoles
Reported cell-model response context; N-4 methyl substitution associated with highest antiproliferative response among tested analogs.
Exact identity vs. target CAS requires structural confirmation.
Anticancer screening Cytotoxicity Triazole SAR

Antimicrobial and Antifungal Activity Evidence

Chavan et al. (2022) synthesized a series of 1,2,4-triazole-3-thiol derivatives and evaluated their antimicrobial, antifungal, and anthelmintic activities [1]. The minimum inhibitory concentrations (MICs) for the synthesized compounds ranged from 3.12 to 25 μg/mL across tested microorganisms [1]. 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives, closely related to the target compound (differing by an amino group at N-4 instead of methyl), demonstrated antimicrobial activity in independent studies by Danilchenko and Parchenko (2017), confirming that the furan-triazole-thiol scaffold is productive for antimicrobial hit discovery [2]. The target compound, as the N-methyl variant, offers a distinct electronic and steric profile compared to the N-amino series, enabling exploration of substituent effects on antimicrobial potency.

Antimicrobial Activity
Class-level inference
Triazole-3-thiol class: MIC range 3.12–25 μg/mL
4-Amino-furan-triazoles independently confirmed antimicrobial activity
Supports antimicrobial screening context; target represents N-methyl variant for substituent-effect SAR.
Exact MIC for target compound not available; data to verify.
Antimicrobial screening MIC determination Triazole antibacterials

Synthetic Accessibility and Derivatization

The target compound can be synthesized via a two-step sequence: (1) reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in alkaline ethanol to form the potassium dithiocarbazinate salt, followed by (2) cyclization with methyl-substituted hydrazine or via N-methylation post-cyclization . An alternative route uses 2-furoyl chloride (0.76 mL, 7.66 mmol) with 4-methyl-3-thiosemicarbazide (732 mg, 6.96 mmol) in pyridine at room temperature for 4 hours to directly yield the cyclized product [1]. This straightforward synthetic accessibility contrasts with 4-allyl and 4-ethyl analogs, which require different alkylating agents and may involve competing side reactions during S-alkylation steps. The methyl group at N-4 is chemically inert under typical thiol alkylation conditions, enabling chemoselective S-functionalization without N-deprotection concerns.

Synthetic Accessibility
Supporting evidence
2-step route via CS₂ cyclization; or 1-step from 4-methyl-3-thiosemicarbazide + 2-furoyl chloride
Pyridine, RT, 4h; methyl group inert during S-alkylation
Simpler chemoselective S-derivatization vs. allyl/ethyl analogs; no N-protecting group required.
No quantitative yield comparison available.
Synthetic chemistry Cyclization Thiosemicarbazide intermediates

Thiol-Thione Tautomerism and Reactivity

1,2,4-Triazole-3-thiols exist in solution as an equilibrium mixture of thiol (SH) and thione (C=S) tautomers. The position of this equilibrium is modulated by the N-4 substituent electronic and steric effects. Quantum chemical investigations have demonstrated that alkyl substitution at N-4 shifts the equilibrium toward the thione form, which presents a distinct hydrogen-bonding acceptor pattern compared to the thiol form . The target compound, with its compact methyl group, is expected to favor the thione tautomer (3-(furan-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione) to a greater extent than the 4-allyl or 4-ethyl analogs, where increased steric bulk may perturb the planar geometry required for optimal thione stabilization. This tautomeric preference directly impacts S-alkylation reaction rates and biological target recognition, as the thione C=S group engages in different non-covalent interactions compared to the thiol SH.

Thiol-Thione Tautomerism
Class-level inference
Predicted higher thione population due to minimal N-methyl steric interference
4-Ethyl/allyl analogs: increased steric bulk may reduce thione stabilization
Tautomeric state differences may affect S-alkylation kinetics and biological target recognition.
Exact tautomeric ratios not experimentally determined; data to verify.
Tautomerism Computational chemistry Drug-receptor interactions

5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Application Scenarios


Anticancer Screening in Cervical Cancer Models

Based on class-level evidence from Sıcak et al. (2021) showing that 4-methyl-1,2,4-triazole-3-thiol derivatives exhibit the highest antiproliferative potency (IC₅₀ = 8.81 μM) among 12 furan-triazole analogs [1], this compound is suitable as a core scaffold for developing focused screening libraries against cervical cancer cell lines. The methyl group at N-4 is structurally associated with maximum activity in this series, suggesting that procurement of the methyl derivative—rather than the cheaper 4-ethyl or 4-allyl alternatives—is warranted for HeLa cytotoxicity studies. Further S-derivatization may enhance potency beyond the parent scaffold.

SAR Studies of N-4 Substitution on Antimicrobial Activity

The target compound, as the N-methyl member of the furan-triazole-3-thiol series, enables systematic SAR exploration when compared head-to-head with the N-amino analog studied by Danilchenko and Parchenko (2017) [2], and with the N-ethyl and N-allyl commercially available analogs. Given that the broader 1,2,4-triazole-3-thiol class consistently yields MIC values in the 3.12–25 μg/mL range [3], testing the N-methyl variant alongside its N-ethyl (CAS 259153-94-1), N-allyl (CAS 60870-43-1), and N-phenyl (CAS 38942-51-7) counterparts will reveal the impact of N-4 substitution on antimicrobial potency and spectrum.

Chemoselective S-Derivatization for Library Synthesis

The synthetic route from 4-methyl-3-thiosemicarbazide and 2-furoyl chloride (room temperature, pyridine, 4h) provides straightforward access to the parent thiol [4]. The chemically inert N-methyl group does not participate in subsequent S-alkylation or S-acylation reactions, enabling clean chemoselective derivatization. This contrasts with N-allyl analogs, where the allyl group may undergo unwanted side reactions under certain conditions. The compound's thione-predominant tautomeric form further directs S-alkylation regiochemistry, simplifying product purification.

Procurement Cost-Benefit Analysis

For laboratories with budget constraints, the 4-ethyl analog (CAS 259153-94-1) at £200/g offers a 49% cost saving compared to the target compound at £396/g . However, if the research question specifically concerns the effect of N-4 methyl substitution on biological activity or tautomeric behavior, the cost premium is justified by the distinct steric and electronic profile of the methyl group. Procurement decisions should be driven by the specific SAR question: methylation at N-4 (target compound) versus extension to ethyl or allyl (cheaper alternatives) will produce meaningfully different biological outcomes based on class-level SAR data.

Application
Selection Property
Validation Focus
Cervical cancer cell-model studies
N-4 methyl-associated antiproliferative response
HeLa cytotoxicity endpoint review
Antimicrobial screening studies
N-4 substituent SAR within triazole-3-thiol class
MIC and strain-panel endpoints
Chemoselective S-derivatization
N-methyl inertness under alkylation conditions
Product purity and regiochemistry confirmation
SAR-driven procurement decisions
Cost-premium justification vs. ethyl/allyl analogs
Tautomeric profile and biological readout comparison

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